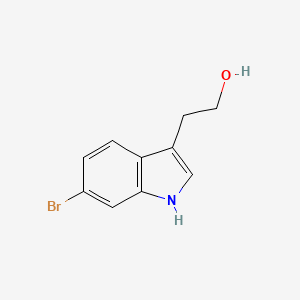

2-(6-Bromo-1H-indol-3-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIPJGAEJCDVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596702 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214915-72-7 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(6-Bromo-1H-indol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(6-Bromo-1H-indol-3-yl)ethanol, a significant heterocyclic compound in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, also known as 6-Bromotryptophol, is an indole derivative characterized by a bromine substituent at the 6-position of the indole ring and a hydroxyethyl group at the 3-position.[1][2] The presence of the bromine atom and the hydroxyl group imparts unique chemical reactivity and potential biological activity to the molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |

| Molecular Weight | 240.10 g/mol | [1][2] |

| CAS Number | 214915-72-7 | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Predicted to be a solid at room temperature. | Based on related compounds |

| Melting Point | Not experimentally determined. The related 6-chloro-3-methyl-1H-indole has a melting point of 115-116 °C. | [3] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[4] Sparingly soluble in aqueous buffers.[4] The parent compound, tryptophol, is soluble in hot alcohol and alkali hydroxides, and insoluble in chloroform.[5] | Predicted based on tryptophol solubility.[1][4] |

Spectroscopic Profile (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.0 | br s | 1H | N-H | Typical for indole N-H proton. |

| ~7.6 | d | 1H | H-4 | Aromatic proton ortho to the bromine, expected to be downfield. |

| ~7.5 | d | 1H | H-7 | Aromatic proton adjacent to the pyrrole ring. |

| ~7.1 | dd | 1H | H-5 | Aromatic proton coupled to H-4 and H-7. |

| ~7.0 | s | 1H | H-2 | Pyrrole proton, typically a singlet. |

| ~3.9 | t | 2H | -CH₂-OH | Methylene protons adjacent to the hydroxyl group. |

| ~3.0 | t | 2H | Indole-CH₂- | Methylene protons adjacent to the indole ring. |

| ~1.6 | t | 1H | -OH | Hydroxyl proton, chemical shift can vary. |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom | Rationale |

| ~136 | C-7a | Quaternary carbon of the indole ring. |

| ~125 | C-3a | Quaternary carbon of the indole ring. |

| ~124 | C-2 | Carbon of the pyrrole ring. |

| ~123 | C-4 | Aromatic carbon. |

| ~121 | C-7 | Aromatic carbon. |

| ~120 | C-5 | Aromatic carbon. |

| ~115 | C-6 | Carbon bearing the bromine atom. |

| ~112 | C-3 | Carbon of the indole ring attached to the ethyl group. |

| ~62 | -CH₂-OH | Carbon of the methylene group attached to the hydroxyl. |

| ~29 | Indole-CH₂- | Carbon of the methylene group attached to the indole ring. |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400-3300 | Strong, Broad | O-H | Stretching |

| ~3300 | Medium | N-H | Stretching |

| 3100-3000 | Medium | C-H (aromatic) | Stretching |

| 2950-2850 | Medium | C-H (aliphatic) | Stretching |

| 1600-1450 | Medium-Weak | C=C (aromatic) | Stretching |

| 1300-1000 | Strong | C-O | Stretching |

| ~800 | Strong | C-Br | Stretching |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment | Rationale |

| 240/242 | High | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine. |

| 209/211 | Medium | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 130 | High | [C₈H₆N]⁺ | Fragmentation of the side chain, leaving the indole radical cation. |

Synthesis and Experimental Protocols

This compound can be synthesized from 6-bromoindole through a multi-step process. A plausible and efficient route involves the acylation of 6-bromoindole followed by reduction. The following is a detailed experimental protocol adapted from established methods for similar indole derivatives.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl (6-bromo-1H-indol-3-yl)(oxo)acetate

-

To a stirred solution of 6-bromoindole (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours, during which a precipitate of (6-bromo-1H-indol-3-yl)(oxo)acetyl chloride will form.

-

Cool the mixture again to 0 °C and add anhydrous ethanol (5.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (6-bromo-1H-indol-3-yl)(oxo)acetate, which can be purified by column chromatography on silica gel.

Step 2: Reduction to this compound

-

To a suspension of lithium aluminum hydride (LAH) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl (6-bromo-1H-indol-3-yl)(oxo)acetate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and quench it by the sequential and careful dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams.

-

Stir the resulting mixture at room temperature for 30 minutes, then add anhydrous magnesium sulfate and stir for another 15 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Chemical Reactivity and Potential Applications

This compound possesses several reactive sites that make it a versatile building block in organic synthesis. The hydroxyl group can undergo esterification and etherification reactions.[1] The bromine atom on the indole ring is susceptible to nucleophilic substitution and can participate in cross-coupling reactions, allowing for the introduction of diverse functional groups.[1] Furthermore, the indole nitrogen can be alkylated or acylated.

The biological significance of this compound and its derivatives is an active area of research. Indole-based compounds are known to exhibit a wide range of pharmacological activities.[1] Studies on similar bromoindole derivatives suggest potential antimicrobial and anticancer properties.[1] The compound may also act as an enzyme inhibitor, for instance, against kinases.[1] Its structural features make it a valuable scaffold for the development of new therapeutic agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This technical guide provides a summary of its key chemical properties, a plausible synthetic route with a detailed experimental protocol, and an overview of its reactivity and potential applications. The predicted spectroscopic data furnished herein should aid in the characterization of this compound in a research setting. Further experimental investigation is warranted to fully elucidate its physicochemical and biological properties.

References

An In-depth Technical Guide to 2-(6-Bromo-1H-indol-3-yl)ethanol

CAS Number: 214915-72-7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 2-(6-Bromo-1H-indol-3-yl)ethanol. Due to the limited publicly available data for this specific compound, information from closely related indole derivatives has been included to provide representative experimental protocols and insights into its potential biological activities. This information should be used for research purposes and as a guide for further investigation.

Introduction

This compound is a synthetic organic compound belonging to the indole family.[1] Its structure, featuring a bromine atom at the 6-position of the indole ring and a hydroxyethyl group at the 3-position, makes it a subject of interest in medicinal chemistry and drug discovery.[1] The indole scaffold is a privileged structure in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[2][3] The presence of a bromine atom can significantly influence the physicochemical properties and biological activity of the molecule, potentially enhancing its efficacy and selectivity for various biological targets.[1] This guide summarizes the known chemical properties, potential biological applications, and relevant experimental methodologies for the investigation of this compound and its analogs.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, the following table summarizes its basic chemical properties and provides data for the parent compound, tryptophol (2-(1H-indol-3-yl)ethanol), for comparison.

| Property | This compound | Tryptophol (for comparison) |

| CAS Number | 214915-72-7[4] | 526-55-6 |

| Molecular Formula | C₁₀H₁₀BrNO[4] | C₁₀H₁₁NO |

| Molecular Weight | 240.10 g/mol [4] | 161.20 g/mol |

| Appearance | Not specified | Solid |

| Melting Point | Not specified | 59 °C |

| InChI Key | ANIPJGAEJCDVFF-UHFFFAOYSA-N[4] | MBBOMCVGYCRMEA-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)NC=C2CCO[1] | C1=CC=C2C(=C1)C(=CN2)CCO |

Synthesis

A potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization of reaction conditions, solvents, and purification methods.

Caption: Proposed synthetic pathway for this compound.

Potential Biological Activities and Experimental Protocols

Based on studies of related bromo-indole and indole-3-ethanol derivatives, this compound is predicted to exhibit a range of biological activities. This section outlines these potential activities and provides detailed, representative experimental protocols for their investigation.

Antimicrobial Activity

Bromoindole derivatives have shown significant antimicrobial properties.[5] The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Indole derivatives are a well-established class of anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[2][6] A common method to assess the cytotoxic effects of a compound is the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

References

- 1. Buy this compound | 214915-72-7 [smolecule.com]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Data Sheet: 2-(6-Bromo-1H-indol-3-yl)ethanol

Introduction

This document provides a concise technical overview of the molecular weight and related physicochemical properties of 2-(6-Bromo-1H-indol-3-yl)ethanol. This compound is an indole derivative of interest in medicinal chemistry and pharmacological research due to its unique structural features, including a bromine substituent on the indole ring.[1] Its molecular weight is a fundamental parameter for quantitative analysis, solution preparation, and interpretation of experimental results.

Molecular Properties

The molecular properties of this compound have been determined based on its chemical structure. The key quantitative data are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrNO | [1][2][3] |

| Molecular Weight | 240.10 g/mol | [1][2] |

| Exact Mass | 238.99458 Da | [2] |

| CAS Number | 214915-72-7 | [1][2] |

Determination of Molecular Weight

Methodology:

The molecular weight of a compound is a calculated value derived from its molecular formula and the standard atomic weights of its constituent elements. The calculation is performed as follows:

-

Identify the Molecular Formula: The molecular formula for this compound is C₁₀H₁₀BrNO.[1][2][3]

-

Determine Atomic Composition: The formula indicates the molecule contains:

-

10 Carbon (C) atoms

-

10 Hydrogen (H) atoms

-

1 Bromine (Br) atom

-

1 Nitrogen (N) atom

-

1 Oxygen (O) atom

-

-

Summation of Atomic Weights: The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights from the IUPAC Periodic Table:

-

(10 × 12.011) + (10 × 1.008) + (1 × 79.904) + (1 × 14.007) + (1 × 15.999) = 240.10 g/mol

-

Experimental Verification:

While the theoretical molecular weight is calculated, it can be experimentally confirmed using techniques such as mass spectrometry. In this method, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The exact mass (monoisotopic mass) provided in Table 1 is particularly relevant for high-resolution mass spectrometry analysis.

Visualization of Molecular Composition

The following diagram illustrates the relationship between the elemental components of this compound and its final calculated molecular weight.

Caption: Calculation workflow for the molecular weight of this compound.

References

An In-depth Technical Guide to the Structure and Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol. This document details a viable synthetic pathway, including experimental protocols, and presents key quantitative data. Visual diagrams are included to illustrate the chemical structure and the synthetic route.

Chemical Structure and Properties

This compound is an indole derivative characterized by a bromo-substituted benzene ring fused to a pyrrole ring, with an ethanol group attached at the C3 position of the indole nucleus.[1] The presence of the bromine atom and the hydroxyl group makes it a versatile intermediate for the synthesis of more complex molecules and a compound of interest for biological screening.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |

| Molecular Weight | 240.10 g/mol | [1][2] |

| CAS Number | 214915-72-7 | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available in searched literature | N/A |

| ¹H NMR | Not available in searched literature | N/A |

| ¹³C NMR | Not available in searched literature | N/A |

Synthesis of this compound

A viable and commonly employed synthetic route to tryptophols involves a two-step process starting from the corresponding indole. This pathway includes an initial Friedel-Crafts acylation followed by a reduction of the resulting ketoester.

Synthesis Pathway:

Figure 2: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (Friedel-Crafts Acylation)

This procedure is adapted from general methods for Friedel-Crafts acylation of indoles.

-

Materials:

-

6-Bromoindole

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

To this suspension, add ethyl oxalyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, add a solution of 6-bromoindole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

-

Step 2: Synthesis of this compound (Reduction)

This procedure is adapted from general methods for the reduction of ketoesters using lithium aluminum hydride.

-

Materials:

-

Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% Sodium hydroxide solution (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a dry round-bottomed flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF or diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (1.0 equivalent) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams used.

-

Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.

-

Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

-

Conclusion

This technical guide outlines the fundamental structural characteristics and a reliable synthetic pathway for this compound. The provided experimental protocols, adapted from established methodologies, offer a practical approach for its preparation in a laboratory setting. Further research is warranted to fully characterize the physical and spectroscopic properties of this compound and to explore its potential applications in drug discovery and materials science.

References

An In-depth Technical Guide on the Solubility of 2-(6-Bromo-1H-indol-3-yl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 2-(6-Bromo-1H-indol-3-yl)ethanol in organic solvents. Due to the limited publicly available quantitative data for this specific compound, this guide also furnishes a detailed experimental protocol for determining solubility and explores the biological context of related indole derivatives through signaling pathway diagrams.

Introduction to this compound

This compound is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds.[1] The presence of a bromine atom on the indole ring and a hydroxyl group on the ethyl side chain suggests its potential for various chemical modifications and biological interactions.[1] Indole derivatives are actively investigated for their therapeutic potential, including anticancer and antimicrobial activities.[2][3][4] Understanding the solubility of this compound is a critical first step in its preclinical development, impacting formulation, bioavailability, and in vitro assay design.

Solubility Profile

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, based on the physicochemical properties of its parent compound, indole, and structurally similar analogs like tryptophol, a qualitative assessment of its solubility can be inferred.

Qualitative Solubility Assessment:

The structure of this compound, with its relatively nonpolar indole core, suggests a higher affinity for organic solvents over aqueous media. The parent compound, indole, is significantly more soluble in organic solvents such as ethanol, ethyl acetate, and chloroform compared to its slight solubility in water.[5] Similarly, tryptophol (2-(1H-indol-3-yl)ethanol), which only lacks the bromine atom, is also more soluble in organic solvents.[6] The bromine atom in the 6-position is expected to increase the lipophilicity of the molecule, further favoring solubility in organic solvents.

Based on these structural comparisons, this compound is anticipated to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols such as ethanol and methanol. Its solubility in less polar solvents like acetone and ethyl acetate is also expected to be significant.

Quantitative Solubility Data Summary:

As of the date of this guide, no peer-reviewed studies or database entries containing specific quantitative solubility values (e.g., in mg/mL or mol/L) for this compound in the organic solvents of interest were identified. The following table reflects this data gap.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Anticipated Solubility | Quantitative Data (at 25 °C) |

| Ethanol | C₂H₅OH | 46.07 | Soluble | Data not available |

| Methanol | CH₃OH | 32.04 | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | Soluble | Data not available |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | Soluble | Data not available |

| Acetone | (CH₃)₂CO | 58.08 | Soluble | Data not available |

| Ethyl Acetate | CH₃COOCH₂CH₃ | 88.11 | Soluble | Data not available |

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, researchers can determine the solubility of this compound using standard laboratory methods. The following protocol describes a common and reliable approach.

Objective: To determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetone, ethyl acetate) of high purity

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer or magnetic stirrer in a constant temperature bath set to the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Alternatively, the concentration of the saturated solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry by comparing the response to a calibration curve prepared with known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or g/L using the mass of the dissolved solid and the volume of the solvent used.

-

Below is a graphical representation of the experimental workflow for determining solubility.

Biological Relevance and Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, indole derivatives are known to exhibit significant biological activities, particularly in cancer and infectious diseases.[1][2][3]

Anticancer Activity:

Many indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to possess anticancer properties.[7] These compounds can modulate multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2][7] One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[7][8]

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential points of intervention by indole derivatives.

Antimicrobial Activity:

Indole and its derivatives have also been reported to exhibit antimicrobial properties against a range of pathogens.[3][4] The mechanisms of action can be diverse, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways.[9][10] For instance, some indole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[9]

Conclusion

While quantitative solubility data for this compound in organic solvents is currently unavailable in the public domain, its chemical structure strongly suggests good solubility in common laboratory solvents such as DMSO, DMF, ethanol, and methanol. This technical guide provides a robust experimental protocol for researchers to determine these values empirically. Furthermore, the established biological activities of related indole derivatives, particularly in anticancer and antimicrobial research, underscore the importance of characterizing the fundamental physicochemical properties of novel compounds like this compound to facilitate their further investigation as potential therapeutic agents.

References

- 1. Buy this compound | 214915-72-7 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-(6-Bromo-1H-indol-3-yl)ethanol: A Technical Guide for Drug Discovery Professionals

Disclaimer: Direct experimental data on the biological activity of 2-(6-Bromo-1H-indol-3-yl)ethanol is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities of this compound based on data from structurally related 6-bromoindole and indole-3-ethanol derivatives. The experimental protocols detailed herein are established methodologies for assessing the described biological activities and can be adapted for the evaluation of this compound. The signaling pathways presented are hypothetical and based on the known mechanisms of action of similar indole-containing compounds.

Introduction

Indole-based scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic pharmaceuticals. The unique chemical properties of the indole ring system allow for diverse molecular interactions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The subject of this guide, this compound, is a halogenated indole derivative that holds promise as a lead compound for drug development. The presence of a bromine atom at the C6 position of the indole ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This document aims to provide researchers, scientists, and drug development professionals with a technical overview of the potential biological activities of this compound, supported by data from analogous compounds and detailed experimental methodologies.

Potential Biological Activities and Quantitative Data

Based on the biological evaluation of structurally similar compounds, this compound is predicted to exhibit several key biological activities. The following tables summarize the quantitative data for related 6-bromoindole derivatives.

Antimicrobial Activity

Indole derivatives are known to possess antimicrobial properties. The data below is for 6-bromoindolglyoxylamido-polyamine derivatives, which share the 6-bromoindole core.

Table 1: Minimum Inhibitory Concentrations (MIC) of Structurally Related 6-Bromoindole Derivatives

| Compound | Organism | MIC (µM) | Reference |

| 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 | [1] |

| 6-bromoindolglyoxylamido-spermine | Staphylococcus aureus | 6.25 | [1] |

| 6-bromoindolglyoxylamido-spermine | Candida albicans | 17.2 | [1] |

| 6-bromoindolglyoxylamido-spermine | Cryptococcus neoformans | 1.1 | [1] |

Anticancer Activity

The anticancer potential of indole derivatives is a major area of research. The following table presents the half-maximal inhibitory concentration (IC50) values for various 6-bromoindole and other indole derivatives against several cancer cell lines.

Table 2: Anticancer Activity (IC50) of Structurally Related Indole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-heterocyclyl-1H-indole derivative (1k) | MCF-7 (Breast) | 0.0045 | [2] |

| Indole-based TMP analogue (6v) | T47D (Breast) | 0.04 | [2] |

| 6-methoxy-indole derivative (5m) | Various | 0.11 - 1.4 | [2] |

| Indole-based TMP analogue (35a) | A549 (Lung) | 0.51 | [2] |

| Indole-based TMP analogue (35a) | HeLa (Cervical) | 0.65 | [2] |

| Indole-based TMP analogue (35a) | MCF-7 (Breast) | 0.71 | [2] |

| Indole-based TMP analogue (35a) | HCT116 (Colon) | 0.99 | [2] |

| Bromophenol derivative with indolin-2-one | A549, Bel7402, HepG2, HeLa, HCT116 | Potent Activity | [3] |

| 6-bromoindole derivative (Geobarrettin A) | IL-10/IL-12p40 secretion | IC50 11.8/21.0 | [4] |

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Indole derivatives have been shown to inhibit various enzymes, including protein kinases and cytochrome P450 enzymes.

Table 3: Enzyme Inhibitory Activity (IC50) of Structurally Related Indole Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 6-heterocyclyl-1H-indole derivative (1k) | Tubulin Polymerization | 0.58 | [2] |

| 6-methoxy-indole derivative (5m) | Tubulin Polymerization | 0.37 | [2] |

| Indole-based TMP analogue (35a) | Tubulin Polymerization | 1.34 | [2] |

| Indole-3-ethanol | Indole-3-ethanol Oxidase | Non-competitive inhibition by IAA | [5] |

| Furafylline (caffeine analog) | Cytochrome P450 1A2 | 0.07 | [6] |

| Ellipticine | Cytochrome P450 (rat liver) | 0.11 | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Preparation of Microbial Inoculum:

-

Streak the microbial culture on an appropriate agar plate and incubate for 18-24 hours.

-

Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which no visible growth of the microbe is observed.

-

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the diluted compound solutions.

-

Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Enzyme Inhibition: Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

-

Reagent Preparation:

-

Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase assay buffer.

-

Prepare serial dilutions of this compound.

-

-

Kinase Reaction:

-

Add the diluted compound or vehicle control to the wells of a white, opaque 96-well plate.

-

Add the 2X kinase solution to each well and pre-incubate for 15 minutes.

-

Initiate the reaction by adding the 2X substrate/ATP solution.

-

Incubate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, visualize the experimental workflows and a hypothetical signaling pathway potentially modulated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-3-ethanol Oxidase: Kinetics, Inhibition, and Regulation by Auxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

2-(6-Bromo-1H-indol-3-yl)ethanol: A Scoping Review of its Potential as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

This technical guide explores the potential of 2-(6-bromo-1H-indol-3-yl)ethanol as a kinase inhibitor. While direct experimental evidence for this specific compound is limited in the public domain, the indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This document provides an in-depth analysis of the kinase inhibitory potential of this compound by examining the activities of structurally related indole derivatives. Furthermore, it outlines detailed, hypothetical experimental protocols for evaluating its efficacy and delineates key signaling pathways often modulated by such compounds. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and related indole-based molecules.

Introduction: The Indole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them a major class of drug targets. The indole nucleus, a bicyclic aromatic heterocycle, has emerged as a versatile scaffold for the design of kinase inhibitors. Its ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it an attractive starting point for medicinal chemistry campaigns.[1][2][3]

Numerous indole derivatives have been developed and investigated for their ability to target a wide array of kinases, including:

Kinase Inhibitory Activity of Structurally Related Indole Derivatives

To infer the potential of this compound, it is instructive to review the quantitative data available for other substituted indole derivatives. The following tables summarize the reported inhibitory activities of various indole-based compounds against several key kinases.

Table 1: Inhibitory Activity of Indigoid Derivatives

| Compound | Target Kinase | IC50 (µM) |

| 6-Nitro-3'-N-oxime-indirubin | CDK1/cyclin B | 0.18 |

| 5-Amino-3'-N-oxime-indirubin | CDK1/cyclin B | 0.1 |

| 6-Nitro-3'-N-oxime-indirubin | CK1 | 0.6 |

| 5-Amino-3'-N-oxime-indirubin | CK1 | 0.13 |

| 6-Nitro-3'-N-oxime-indirubin | GSK3 | 0.04 |

| 5-Amino-3'-N-oxime-indirubin | GSK3 | 0.36 |

Data extracted from a study on substituted indigoids, which are bis-indole derivatives.[7]

Table 2: Inhibitory Activity of PIM Kinase-Targeted Indole Derivatives

| Compound | Target Kinase | IC50 (µM) |

| Compound 5 (a meridianin analog) | PIM-1 | 0.37 |

| Compound 5 (a meridianin analog) | PIM-2 | 0.41 |

| Compound 5 (a meridianin analog) | PIM-3 | 0.30 |

Data from a study on meridianin-based PIM kinase inhibitors.[4]

Hypothetical Experimental Protocols for Evaluation

To ascertain the kinase inhibitory potential of this compound, a systematic experimental approach is required. The following are detailed, hypothetical protocols for key experiments.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)

This protocol describes a luminescent kinase assay to measure the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.[8]

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) substrate

-

ATP

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the test compound, recombinant EGFR kinase, and the Poly(Glu, Tyr) substrate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation of Kinase Reaction: Add ATP to each well to initiate the kinase reaction. The final volume should be around 10-25 µL.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol measures the effect of the compound on the proliferation of a cancer cell line known to be dependent on a particular kinase (e.g., A431 cells for EGFR).

Materials:

-

A431 human epidermoid carcinoma cells (or other relevant cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well clear-bottom plates

-

MTS reagent (or similar cell viability assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A431 cells into a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Add the diluted compound to the cells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the GI50 (concentration for 50% growth inhibition) value from a dose-response curve.

Visualization of Workflows and Signaling Pathways

Visual representations are crucial for understanding the complex processes involved in kinase inhibitor evaluation and their mechanism of action.

Caption: General workflow for kinase inhibitor discovery.

Caption: Simplified apoptosis signaling pathway.

Caption: Logical flow for evaluating a potential kinase inhibitor.

Conclusion

While direct evidence of kinase inhibitory activity for this compound is currently lacking in published literature, its indole core represents a highly validated starting point for the development of such agents. The extensive body of research on related indole derivatives demonstrates their capacity to potently and selectively inhibit a wide range of clinically relevant kinases. The hypothetical protocols and workflows presented in this guide provide a clear roadmap for the systematic evaluation of this compound and its analogs. Further investigation into this and similar compounds is warranted and could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

- 1. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]

- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Buy this compound | 214915-72-7 [smolecule.com]

- 7. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

Unlocking Nature's Arsenal: A Technical Guide to the Antimicrobial Properties of Brominated Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. Marine organisms, prolific producers of halogenated natural products, have emerged as a promising reservoir of bioactive compounds. Among these, brominated indoles have garnered significant attention for their potent and diverse antimicrobial activities. This technical guide provides an in-depth analysis of the antimicrobial properties of this fascinating class of molecules, focusing on their mechanisms of action, quantitative activity, and the experimental methodologies used for their evaluation.

Core Antimicrobial Activity of Brominated Indoles

Brominated indole compounds exhibit a broad spectrum of activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is significantly influenced by the number and position of bromine substituents on the indole ring, as well as other structural modifications.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. The following tables summarize the MIC values of various brominated indole compounds against a panel of clinically relevant microorganisms.

Table 1: Antibacterial Activity of Brominated Indole Compounds (MIC in µg/mL)

| Compound | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |

| 2,3,6-Tribromoindole | - | - | - | - | |

| 5,6-Dibromo-3'-(1H-indol-3-yl)indirubin | - | - | - | - | |

| 2,3,5,6-Tetrabromo-1H-indole | - | - | - | - | |

| 5-Bromoindole-3-carboxaldehyde | - | - | - | - | |

| 6-Bromoindole-3-carboxaldehyde | - | - | - | - | |

| 7-Bromoindole-3-carboxaldehyde | - | - | - | - | |

| 5-Bromo-indole-3-carboxamido-polyamine conjugates | ≤ 0.28 µM | - | - | Potentiator | [1] |

| 4-bromo-6-chloroindole | - | 30 | - | - | [2] |

| 6-bromo-4-iodoindole | - | 20 | - | - | [2] |

| 5-iodoindole | - | 100 | - | - | [2] |

Table 2: Antifungal Activity of Brominated Indole Compounds (MIC in µg/mL)

| Compound | Candida albicans | Cryptococcus neoformans | Reference(s) |

| 5-Bromo-indole-3-carboxamido-polyamine conjugates | - | ≤ 0.28 µM | [1] |

Mechanisms of Antimicrobial Action

Brominated indoles employ a multi-pronged attack against microbial cells, targeting key physiological processes essential for survival and virulence.

Disruption of Bacterial Membranes

A primary mechanism of action for several brominated indole-polyamine conjugates is the perturbation of bacterial cell membranes. This disruption leads to the leakage of intracellular components, such as ATP, ultimately resulting in cell death. The lipophilic nature of the indole core combined with the cationic polyamine chain likely facilitates interaction with and insertion into the negatively charged bacterial membrane.[1]

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. Brominated indole-3-carboxaldehydes have been shown to be potent inhibitors of QS. The mechanism is believed to involve the interference with QS regulator proteins, preventing them from binding to their target DNA sequences and activating the expression of virulence genes.[1][3] This anti-virulence approach is a promising strategy to combat bacterial infections without exerting strong selective pressure for resistance development.

Caption: Inhibition of Quorum Sensing Signaling Pathway.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. Several brominated indole derivatives have demonstrated significant activity in preventing the formation of biofilms by pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.[3][4] The mechanism of biofilm inhibition is often linked to the disruption of quorum sensing, which is a key regulatory pathway for biofilm development.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antimicrobial properties of brominated indole compounds.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (brominated indole)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: Prepare a two-fold serial dilution of the test compound in CAMHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: Determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Workflow for Minimum Inhibitory Concentration Assay.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

Test compound

-

Bacterial culture

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Sterile 96-well flat-bottom plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or Acetic Acid (30%)

-

Microplate reader

Procedure:

-

Inoculation: Add bacterial culture and the test compound at various concentrations to the wells of a 96-well plate. Include a control with no compound.

-

Incubation: Incubate the plate at 37°C for 24 hours without agitation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Staining: Add crystal violet solution to each well and incubate for 15 minutes.

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A lower absorbance indicates inhibition of biofilm formation.

Quorum Sensing Inhibition Assay (using Chromobacterium violaceum)

Chromobacterium violaceum produces a purple pigment called violacein, the production of which is regulated by quorum sensing. Inhibition of this pigment production is used as a reporter for QS inhibition.

Materials:

-

Test compound

-

Chromobacterium violaceum culture

-

Luria-Bertani (LB) agar plates

-

Sterile paper discs

Procedure:

-

Lawn Culture: Spread a lawn of C. violaceum on an LB agar plate.

-

Disc Application: Impregnate sterile paper discs with different concentrations of the test compound.

-

Placement: Place the discs on the surface of the agar.

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

Observation: A clear or white zone of no pigment production around the disc indicates quorum sensing inhibition.

Bioassay-Guided Fractionation for Discovery

The discovery of novel antimicrobial brominated indoles from natural sources often employs a process called bioassay-guided fractionation. This involves a systematic separation of a crude extract into fractions and testing each fraction for antimicrobial activity to isolate the pure, active compounds.

Caption: Workflow for isolating antimicrobial brominated indoles.

Conclusion and Future Directions

Brominated indole compounds represent a valuable and underexplored class of natural products with significant potential for the development of novel antimicrobial agents. Their diverse mechanisms of action, including membrane disruption and quorum sensing inhibition, offer promising avenues to combat drug-resistant pathogens. Further research should focus on structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties, as well as in vivo studies to evaluate their therapeutic efficacy and safety. The continued exploration of marine biodiversity, coupled with advanced analytical and synthetic techniques, will undoubtedly uncover more of these potent antimicrobial agents.

References

- 1. Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. benchchem.com [benchchem.com]

Anticancer Potential of 6-Bromoindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticancer research involving 6-bromoindole derivatives. While specific research on 2-(6-Bromo-1H-indol-3-yl)ethanol is limited, this document consolidates available data on structurally related 6-bromoindole compounds and the broader class of indole derivatives, offering insights into their therapeutic potential. This guide covers quantitative cytotoxicity data, detailed experimental protocols for key assays, and the signaling pathways implicated in their anticancer activity.

Quantitative Data on the Cytotoxicity of Bromoindole and Related Indole Derivatives

The following tables summarize the in vitro anticancer activity of various bromoindole and other substituted indole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Table 1: Cytotoxicity of 3-(2-Bromoethyl)-indole (BEI-9) [1]

| Cell Line | Cancer Type | IC50 (µM) |

| SW480 | Colon Cancer | 12.5 |

| HCT116 | Colon Cancer | 5 |

Table 2: Cytotoxicity of Other Bromo-Substituted and Related Indole Derivatives

| Compound/Derivative Class | Cell Line(s) | Cancer Type(s) | IC50 Range (µM) | Reference(s) |

| 6-Bromo-quinazoline derivatives | MCF-7, SW480 | Breast, Colon Cancer | 15.85 - 72.45 | [2] |

| Indole-based Bcl-2 Inhibitors (U1-6) | MCF-7, MDA-MB-231, A549 | Breast, Lung Cancer | Sub-micromolar | [3][4] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10 | Breast, Lung, Cervical, Melanoma | 0.57 - 6.30 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 6-bromoindole derivative and for key in vitro assays used to evaluate the anticancer activity of these compounds.

The following is a general protocol for the synthesis of 6-cyanoindole-based anticancer agents, which can be adapted for other 6-substituted indoles.[6]

Protocol 1: One-Pot Synthesis of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives [6]

-

Materials:

-

Substituted 1-(1H-indol-3-yl)ethanones

-

Substituted benzaldehydes

-

Malononitrile

-

Ammonium acetate

-

Toluene

-

Ethanol

-

-

Procedure:

-

To a solution of the appropriate substituted 1-(1H-indol-3-yl)ethanone (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in toluene (20 mL), add ammonium acetate (8 mmol).

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent to obtain the pure compound.

-

Protocol 2: MTT Assay for Cell Viability

This assay determines the cytotoxic effects of the compounds on cancer cells.[6]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, SW480)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.1%.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of the compounds on the cell cycle distribution of cancer cells using propidium iodide (PI) staining.[7][8]

-

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cancer cells in 6-well plates.

-

After 24 hours, treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for the desired time (e.g., 24, 48 hours).

-

Harvest the cells, wash once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and, while gently vortexing, adding 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Protocol 4: Apoptosis Assay using Annexin V Staining

This assay detects and quantifies apoptosis (programmed cell death) induced by the test compounds.[9][10][11]

-

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze by flow cytometry within 1 hour.

-

Signaling Pathways and Mechanisms of Action

Indole derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis. The NF-κB and Bcl-2 pathways are two of the most significant targets.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[12][13][14] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Indole compounds, including 3-(2-Bromoethyl)-indole, have been shown to inhibit NF-κB activation.[1]

Caption: Inhibition of NF-κB Pathway by Indole Derivatives.

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3][4][15][16] Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, preventing apoptosis and contributing to chemoresistance. Indole-based compounds have been designed as Bcl-2 inhibitors, promoting apoptosis in cancer cells.

References

- 1. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting Bcl-2 with Indole Scaffolds: Emerging Drug Design Strategies for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting Bcl-2 with Indole Scaffolds: Emerging Drug Design Strategies for Cancer Treatment | Bentham Science [benthamscience.com]

An In-depth Technical Guide to 2-(6-Bromo-1H-indol-3-yl)ethanol Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a bromine substituent and an ethanol side chain, as seen in 2-(6-Bromo-1H-indol-3-yl)ethanol, offers a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its derivatives. Particular focus is placed on their potential as anticancer and antimicrobial agents, with quantitative data presented to facilitate structure-activity relationship (SAR) studies. Detailed methodologies for key experiments and visual representations of relevant signaling pathways and experimental workflows are included to support researchers in this promising area of drug discovery.

Introduction

Indole derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the indole ring allows for the fine-tuning of these biological effects. The presence of a bromine atom, particularly at the C6 position, can enhance lipophilicity and modulate binding interactions with biological targets.[1] The 2-ethanol substituent at the C3 position provides a handle for further chemical modification and can influence the pharmacokinetic properties of the molecule. This guide explores the therapeutic potential of this compound and its analogs, providing a foundation for the rational design of new and effective drug candidates.

Synthesis of this compound and Derivatives

The synthesis of this compound typically starts from the commercially available 6-bromoindole. A common synthetic route involves a Friedel-Crafts acylation followed by reduction.

General Synthetic Pathway

A general and adaptable synthetic route to this compound and its derivatives is outlined below. This multi-step synthesis allows for the introduction of various functional groups to explore structure-activity relationships.

Experimental Protocol: Synthesis of Tertiary Butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate

This protocol, adapted from a patented procedure, details the synthesis of a key intermediate which can be deprotected to yield the corresponding amine or further modified.[2]

Step 1: Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride [2] To a solution of 6-bromoindole (40g) in anhydrous methylene chloride (450ml), aluminum chloride (15g) is added, followed by the addition of oxalyl chloride (60g). The mixture is refluxed for 2 hours. After cooling to room temperature, water is added, and the layers are separated. The organic layer is dried and concentrated. The residue is purified by column chromatography to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.[2]

Step 2: Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide [2] The previously synthesized acetyl chloride (45g) is added to a mixture of water (100ml) and aqueous ammonia (500ml). The mixture is stirred at room temperature for 4 hours. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification by column chromatography yields 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.[2]

Step 3: Synthesis of 2-(6-bromo-1H-indol-3-yl)ethanamine [2] To a solution of the acetamide (30g) in anhydrous tetrahydrofuran (200ml), lithium aluminum hydride (16g) is added. The mixture is refluxed for 8 hours. After cooling, aqueous sodium hydroxide solution is added, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to yield 2-(6-bromo-1H-indol-3-yl)ethanamine.[2]

Step 4: Synthesis of Tertiary Butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate To a solution of the ethanamine (15g) in methylene chloride (150ml), di-tert-butyl dicarbonate (18g) and 4-dimethylaminopyridine (0.5g) are added. The mixture is stirred at room temperature for 10 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to obtain the final product.

Biological Activities and Quantitative Data

Derivatives of this compound have shown promising activity in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Bromoindole derivatives have been investigated as inhibitors of various protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and pp60c-Src tyrosine kinase.